molecular formula C16H12ClN3O3 B13717742 Benzyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Benzyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13717742
M. Wt: 329.74 g/mol
InChI Key: IENYRCOZZKSLNP-UHFFFAOYSA-N
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Description

Benzyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of benzyl chloride with 3-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the triazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to inhibit the growth of certain pathogens.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

    Industry: Used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar biological activities.

    Benzyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: A structural isomer with similar properties.

    Benzyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: A bromine-substituted analogue with similar biological activities.

Uniqueness

Benzyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can enhance its binding affinity to certain biological targets, making it a more potent compound in certain applications compared to its analogues.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

benzyl 1-(3-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C16H12ClN3O3/c17-12-7-4-8-13(9-12)20-16(22)18-14(19-20)15(21)23-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,22)

InChI Key

IENYRCOZZKSLNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NN(C(=O)N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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